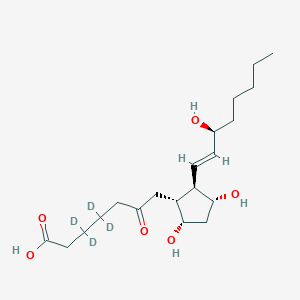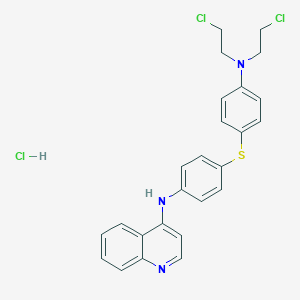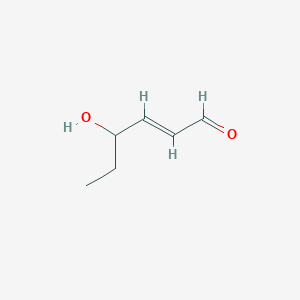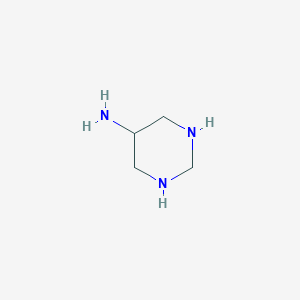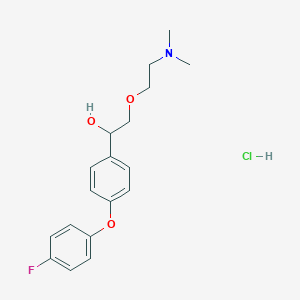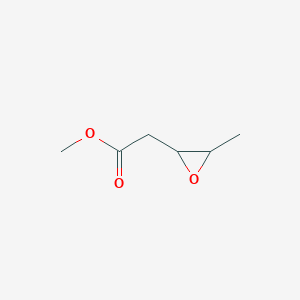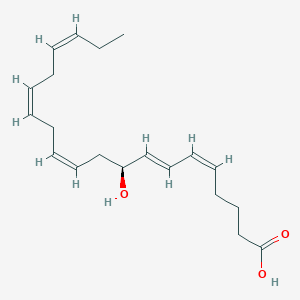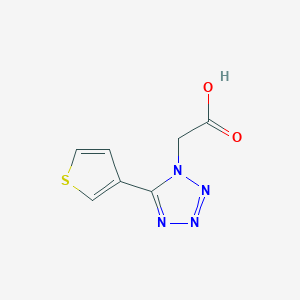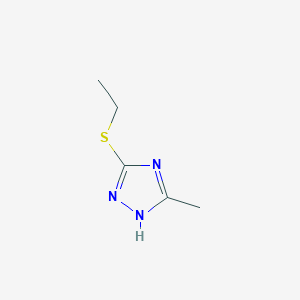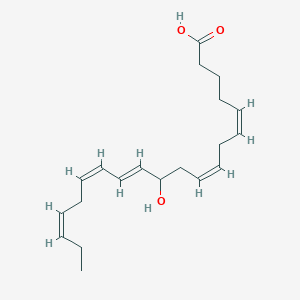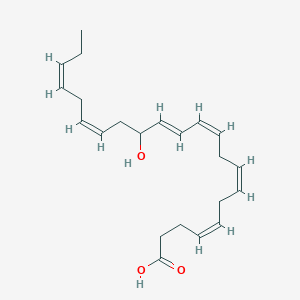
(+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid
Vue d'ensemble
Description
The description of an organic compound typically includes its molecular formula, structural formula, and functional groups. The compound you mentioned is a type of fatty acid, given the “docosahexaenoic acid” in its name .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can provide valuable information about its chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through a variety of laboratory techniques .Applications De Recherche Scientifique
Neuroscience
14-HDoHE has been identified as one of the major oxygenated metabolites derived from DHA in the rat brain. It belongs to a group of specialized pro-resolving mediators (SPMs) and is a precursor to other SPMs, playing a role in resolving neuroinflammation. An increase in cerebral 14-HDoHE may serve as a marker to prevent potent neuroinflammation .
Cardiology
In the context of cardiovascular health, 14-HDoHE’s parent compound DHA is involved in cognitive and cardiovascular functions. The encapsulation of DHA, which leads to increased levels of 14-HDoHE, has been considered to improve oxidation status and favor bioaccessibility and bioavailability, potentially impacting heart health .
Immunomodulation
14-HDoHE is part of the lipid mediators that are thought to play a role in immunomodulation within the central nervous system. These lipids may be involved in perioperative neurocognitive disorders, indicating a potential application in modulating immune responses within the brain .
Oxidative Stress Marker
(±)14-HDHA, also known as 14-HDoHE, is an autoxidation product of DHA and has been suggested as a potential marker of oxidative stress. This application could be significant in various pathological conditions where oxidative stress is a contributing factor .
Anti-Inflammatory Applications
The role of 14-HDoHE in inflammation is highlighted by its involvement in the production of inflammatory lipid levels. For instance, treatments that affect levels of 14-HDoHE have been shown to modulate heart inflammation, suggesting its use as an anti-inflammatory agent .
Metabolic Pathways
The modulation of primary astrocyte metabolism by 14-HDoHE indicates its involvement in metabolic pathways within the brain. This could have implications for understanding brain metabolism and related disorders .
Neuroprotective Effects
The potential neuroprotective effects of 14-HDoHE are being explored due to its association with specialized pro-resolving mediators and their role in resolving inflammation within the nervous system .
Cognitive Functions
Given DHA’s involvement in cognitive functions and 14-HDoHE’s role as a metabolite derived from DHA, there is interest in exploring how 14-HDoHE may influence cognitive processes and potentially contribute to cognitive health .
Each application provides a glimpse into the multifaceted roles that 14-HDoHE can play in scientific research and potential therapeutic interventions.
Frontiers | Encapsulation of Docosahexaenoic Acid Oil Substantially… Metabolites | Free Full-Text | Modulation of the Primary Astrocyte… (±)14-HDHA (CAS 87042-40-8) - Cayman Chem Immunomodulatory lipid mediator profiling of cerebrospinal fluid… Ecto-CD38-NADase inhibition modulates cardiac metabolism and protects…
Mécanisme D'action
Target of Action
14-HDoHE, also known as (+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid, is an oxygenation product of Docosahexaenoic acid (DHA) . It is a marker reflecting activation of a Docosahexaenoic acid carbon 14-lipoxygenation pathway . The primary targets of 14-HDoHE are the enzymes 12-lipoxygenase (12-LO) and 15-lipoxygenase (15-LO) .
Mode of Action
14-HDoHE is formed by the action of 12-LO or 15-LO on DHA . These enzymes catalyze the insertion of oxygen into DHA, leading to the formation of 14-HDoHE . This compound then acts as a precursor to other bioactive lipid mediators .
Biochemical Pathways
The formation of 14-HDoHE is part of the lipoxygenase pathway of arachidonic acid metabolism . This pathway is involved in the production of various bioactive lipid mediators, which play crucial roles in inflammation and resolution processes .
Result of Action
14-HDoHE is a precursor to the pro-resolving mediator maresin 1 . Maresins are a family of bioactive lipid mediators that have potent anti-inflammatory and pro-resolving actions . Therefore, the action of 14-HDoHE can lead to the resolution of inflammation and promotion of tissue healing .
Action Environment
The action of 14-HDoHE can be influenced by various environmental factors. For instance, the presence of inflammatory stimuli can upregulate the expression of lipoxygenases, thereby increasing the production of 14-HDoHE . Additionally, factors that affect lipid metabolism, such as diet and lifestyle, can also influence the action of 14-HDoHE.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4Z,7Z,10Z,12E,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEBXONKCYFJAF-BGKMTWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CC(/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



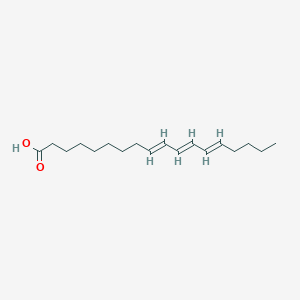

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)
